Isotoosendanin

Vue d'ensemble

Description

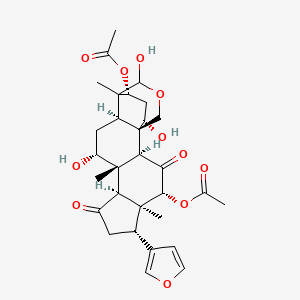

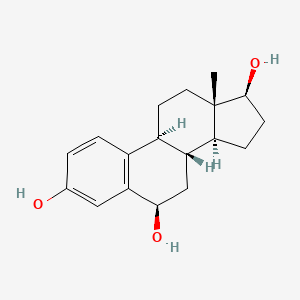

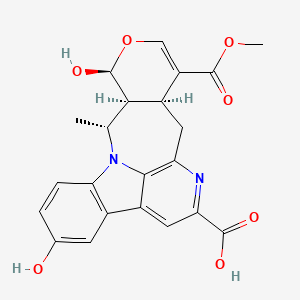

Isotoosendanin is a natural compound found in the roots of the medicinal plant, Tsoongiodendron odorum. It has been extensively studied for its potential applications in scientific research due to its unique chemical structure and biological activities.

Applications De Recherche Scientifique

Propriétés anticancéreuses

L'isotoosendanin a montré des effets anticancéreux significatifs dans divers modèles de cancer {svg_1}. Par exemple, il a été constaté qu'il sensibilisait le cancer du sein triple négatif (TNBC) à la chimiothérapie {svg_2}. Il inhibe l'autophagie tardive dans les cellules TNBC, ce qui est obtenu en augmentant le pH des lysosomes plutôt qu'en bloquant la fusion des autophagosomes et des lysosomes {svg_3}. Cette inhibition de l'autophagie peut contribuer à surmonter la résistance aux médicaments, ce qui en fait une stratégie thérapeutique potentielle pour le TNBC en association avec des médicaments de chimiothérapie {svg_4}.

Inhibition de l'autophagie

L'this compound agit comme un inhibiteur de l'autophagie tardive {svg_5}. L'autophagie est un processus cellulaire qui dégrade et recycle les protéines et les organites endommagés pour maintenir l'homéostasie cellulaire. En inhibant ce processus, l'this compound peut potentiellement influencer divers états pathologiques, notamment le cancer et les maladies neurodégénératives {svg_6}.

Pharmacocinétique

Les propriétés pharmacocinétiques de l'this compound ont été étudiées en utilisant la chromatographie liquide-spectrométrie de masse en tandem {svg_7}. Cette recherche permet de comprendre comment le composé est absorbé, distribué, métabolisé et excrété dans l'organisme, ce qui est crucial pour déterminer son potentiel thérapeutique {svg_8}.

Effets anti-inflammatoires

L'this compound a démontré des effets anti-inflammatoires significatifs {svg_9}. Cette propriété pourrait le rendre utile dans le traitement de diverses maladies inflammatoires.

Cytotoxicité

Des recherches ont montré que l'this compound présente une cytotoxicité à l'égard de plusieurs types de cellules cancéreuses humaines {svg_10}. Cet effet cytotoxique pourrait être exploité pour le développement de nouvelles thérapies contre le cancer.

Utilisation en médecine traditionnelle chinoise

L'this compound est un triterpénoïde extrait de la plante médicinale Melia toosendan Sieb. et Zucc, qui est largement utilisée en médecine traditionnelle chinoise {svg_11}. Cela suggère des applications potentielles dans le domaine de la médecine intégrative.

Mécanisme D'action

Target of Action

It has been found to have a significant effect on autophagy in triple-negative breast cancer (tnbc) cells .

Mode of Action

Isochuanliansu acts as a late-stage autophagy inhibitor . It inhibits autophagy by elevating the pH of lysosomes, rather than blocking the fusion of autophagosomes and lysosomes . This means that it interferes with the normal functioning of lysosomes, which are responsible for the degradation of cellular components.

Biochemical Pathways

Isochuanliansu affects the autophagy pathway, a crucial process for maintaining cellular homeostasis. By inhibiting late-stage autophagy, Isochuanliansu disrupts the normal degradation and recycling of cellular components, which can lead to cell death .

Pharmacokinetics

The pharmacokinetics of Isochuanliansu have been studied in rats . The compound was found to be detectable in rat plasma, indicating that it is absorbed into the bloodstream.

Result of Action

The inhibition of autophagy by Isochuanliansu can lead to cell death, particularly in cancer cells . In studies on TNBC, Isochuanliansu was found to enhance the cytotoxic effects of the chemotherapy drug irinotecan, leading to increased apoptosis (programmed cell death) in cancer cells .

Action Environment

The action of Isochuanliansu can be influenced by various environmental factors. For example, the pH of the cellular environment can affect the activity of Isochuanliansu, as its mechanism of action involves altering lysosomal pH . .

Analyse Biochimique

Biochemical Properties

Isotoosendanin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of TGFβR1, a receptor involved in the TGF-β signaling pathway. This inhibition leads to a reduction in the expression of GOT2, a gene downstream of Smad2/3, which is crucial for the metastasis of triple-negative breast cancer cells . Additionally, this compound interacts with MYH9, a protein that regulates mitochondrial fission and lamellipodia formation, thereby influencing cellular dynamics .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In triple-negative breast cancer cells, it reduces metastasis by inhibiting mitochondrial fission and lamellipodia formation. This compound also impacts cell signaling pathways, such as the TGF-β-Smad2/3 pathway, leading to changes in gene expression and cellular metabolism . Furthermore, this compound has demonstrated cytotoxic effects against several human cancer cell lines, indicating its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and subsequent modulation of cellular functions. By directly binding to TGFβR1, this compound abrogates the activation of the TGF-β-Smad2/3 signaling pathway, resulting in decreased expression of GOT2. This reduction in GOT2 expression leads to enhanced degradation of MYH9, thereby inhibiting mitochondrial fission and lamellipodia formation in cancer cells . Additionally, this compound’s cytotoxic effects are mediated through its interactions with various cellular targets, leading to apoptosis and inhibition of cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, with minimal degradation. Long-term exposure to this compound has been associated with sustained inhibition of cancer cell metastasis and reduction in inflammatory responses . These findings suggest that this compound maintains its bioactivity over extended periods, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit cancer cell metastasis and reduce inflammation without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and gastrointestinal disturbances, have been observed. These findings highlight the importance of optimizing the dosage of this compound to maximize its therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It has been shown to influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and oxidative phosphorylation . Additionally, this compound’s interactions with the TGF-β-Smad2/3 pathway affect the levels of various metabolites, further influencing cellular metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it exerts its bioactive effects . Studies have shown that this compound accumulates in mitochondria and other cellular compartments, contributing to its efficacy in inhibiting cancer cell metastasis and reducing inflammation .

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. It is primarily localized to mitochondria, where it inhibits mitochondrial fission and lamellipodia formation by modulating the activity of MYH9 and other proteins . Additionally, this compound’s targeting signals and post-translational modifications direct it to specific cellular compartments, enhancing its bioactivity and therapeutic potential .

Propriétés

IUPAC Name |

[(1S,2S,4R,5S,6S,9S,10S,11R,13R,18S,20R)-4-acetyloxy-6-(furan-3-yl)-11,15,18-trihydroxy-5,10,14-trimethyl-3,8-dioxo-16-oxapentacyclo[12.3.3.01,13.02,10.05,9]icosan-20-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38O11/c1-13(31)40-21-10-20(35)30-12-39-26(37)28(21,4)18(30)9-19(34)29(5)23-17(33)8-16(15-6-7-38-11-15)27(23,3)25(41-14(2)32)22(36)24(29)30/h6-7,11,16,18-21,23-26,34-35,37H,8-10,12H2,1-5H3/t16-,18-,19+,20-,21+,23+,24-,25-,26?,27-,28?,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHGAWHOBGXBGC-MIUHORAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C4C(=O)CC5C6=COC=C6)C)OC(=O)C)C)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@@H]([C@@]23COC(C1([C@@H]2C[C@H]([C@@]4([C@@H]3C(=O)[C@@H]([C@@]5([C@H]4C(=O)C[C@H]5C6=COC=C6)C)OC(=O)C)C)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00913606 | |

| Record name | 17-(Furan-3-yl)-1,7,20-trihydroxy-4,8,13-trimethyl-11,15-dioxohexadecahydro-4,10-(methanooxymethano)cyclopenta[a]phenanthrene-3,12-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00913606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97871-44-8 | |

| Record name | Isochuanliansu | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097871448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-(Furan-3-yl)-1,7,20-trihydroxy-4,8,13-trimethyl-11,15-dioxohexadecahydro-4,10-(methanooxymethano)cyclopenta[a]phenanthrene-3,12-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00913606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known mechanisms of action of isotoosendanin against cancer cells?

A1: Research suggests that this compound exhibits anti-cancer activity through multiple mechanisms. In triple-negative breast cancer cells, this compound has been shown to induce necrosis, apoptosis, and autophagy []. Further studies have revealed its ability to inhibit TGF-β-induced epithelial-mesenchymal transition by directly targeting TGFβR1, thereby suppressing tumor growth [].

Q2: Has this compound been identified in Melia toosendan before? What is its chemical structure?

A2: While this compound has been a subject of recent studies, a novel compound, Δ5,6-isotoosendanin, was isolated from the chloroform layer of Melia toosendan Fructus []. This finding suggests structural similarities between the two compounds and warrants further investigation into their relationship and individual properties. The exact structural characterization of this compound, including its molecular formula, weight, and spectroscopic data, requires further investigation and reporting in scientific literature.

Q3: What analytical techniques are employed to study this compound?

A3: A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for quantifying this compound in rat plasma []. This method utilizes a triple quadrupole mass spectrometer with positive ion mode atmospheric pressure chemical ionization. This technique allows for accurate determination of pharmacokinetic parameters, crucial for understanding the compound's behavior within a living organism.

Q4: What are the implications of the developed LC-MS/MS method for future this compound research?

A4: The successful development and validation of the LC-MS/MS method [] offer a valuable tool for future pharmacokinetic studies of this compound. This method allows researchers to accurately measure the absorption, distribution, metabolism, and excretion of this compound in preclinical models, providing essential data for understanding its efficacy and safety profile.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

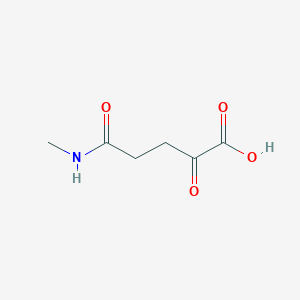

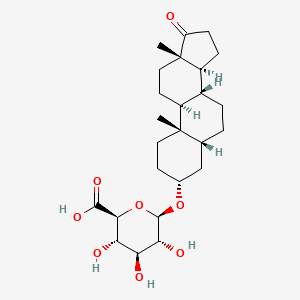

![3-[4-[(3-Carboxyphenyl)carbamoyl]thiazolidin-2-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1210064.png)